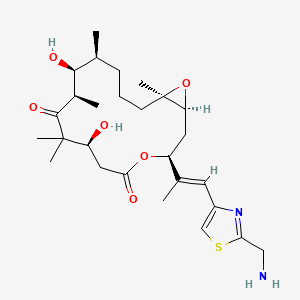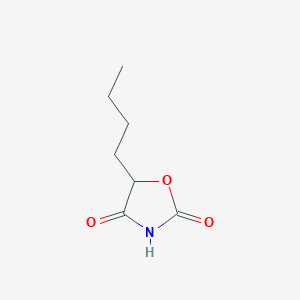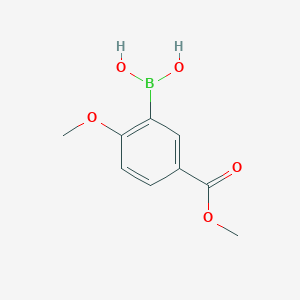
N-Boc-N'-Benzyliden-hydrazin
Übersicht
Beschreibung
N-Boc-N’-Benzylidene-hydrazine is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of hydrazine, where the hydrazine moiety is protected by a tert-butoxycarbonyl (Boc) group and a benzylidene group. This compound is often used in organic synthesis, particularly in the preparation of various intermediates and as a protecting group for amines.
Wissenschaftliche Forschungsanwendungen
N-Boc-N’-Benzylidene-hydrazine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and as a reagent in industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N’-Benzylidene-hydrazine typically involves the reaction of hydrazine derivatives with tert-butoxycarbonyl anhydride (Boc2O) and benzaldehyde. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a base such as triethylamine. The general reaction scheme is as follows:
Formation of Boc-protected hydrazine: Hydrazine reacts with Boc2O in the presence of a base to form N-Boc-hydrazine.
Formation of N-Boc-N’-Benzylidene-hydrazine: N-Boc-hydrazine is then reacted with benzaldehyde to form N-Boc-N’-Benzylidene-hydrazine.
Industrial Production Methods
Industrial production methods for N-Boc-N’-Benzylidene-hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-N’-Benzylidene-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The benzylidene group can be reduced to form N-Boc-hydrazine.
Substitution: The Boc group can be removed under acidic conditions to yield free hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products Formed
Oxidation: Formation of azides or other oxidized derivatives.
Reduction: Formation of N-Boc-hydrazine.
Substitution: Formation of free hydrazine derivatives.
Wirkmechanismus
The mechanism of action of N-Boc-N’-Benzylidene-hydrazine primarily involves its role as a protecting group. The Boc group protects the hydrazine moiety from unwanted reactions during synthetic processes. The benzylidene group can be selectively removed under specific conditions, allowing for the controlled release of the hydrazine functionality. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Vergleich Mit ähnlichen Verbindungen
N-Boc-N’-Benzylidene-hydrazine can be compared with other similar compounds such as:
N-Boc-hydrazine: Lacks the benzylidene group and is used primarily for protecting hydrazine moieties.
N-Cbz-hydrazine: Uses a carbobenzyloxy (Cbz) group instead of Boc for protection.
N-Fmoc-hydrazine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness
N-Boc-N’-Benzylidene-hydrazine is unique due to its dual protection mechanism, which provides additional stability and selectivity in synthetic processes. The combination of Boc and benzylidene groups allows for more versatile applications compared to compounds with a single protecting group.
Similar Compounds
- N-Boc-hydrazine
- N-Cbz-hydrazine
- N-Fmoc-hydrazine
Eigenschaften
IUPAC Name |
tert-butyl N-[(Z)-benzylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKATZANDADGPR-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C\C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24469-50-9 | |
| Record name | BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID](/img/structure/B1588763.png)


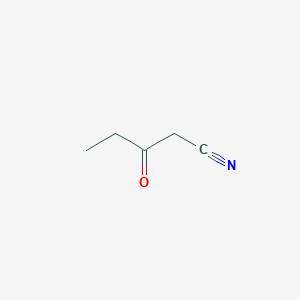
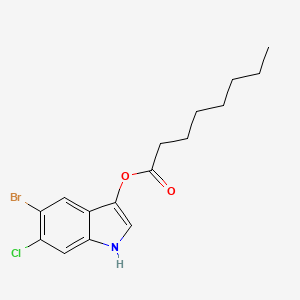
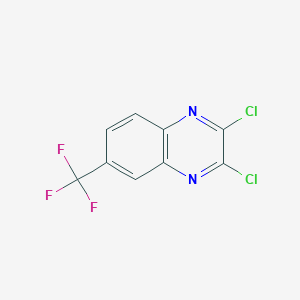

![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)
